Product packaging for Americium citrate(Cat. No.:CAS No. 11078-88-9)

Americium citrate

Cat. No.: B080342
CAS No.: 11078-88-9
M. Wt: 432.16 g/mol
InChI Key: JSAOIEYCKPQJQF-UHFFFAOYSA-K
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Description

Americium citrate, also known as this compound, is a useful research compound. Its molecular formula is C6H5AmO7-3 and its molecular weight is 432.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5AmO7-3 B080342 Americium citrate CAS No. 11078-88-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

11078-88-9

Molecular Formula

C6H5AmO7-3

Molecular Weight

432.16 g/mol

IUPAC Name

americium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Am/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-3

InChI Key

JSAOIEYCKPQJQF-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Am]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Am]

Synonyms

AMERICIUMCITRATE

Origin of Product

United States

Contextual Significance of Actinide Organic Ligand Interactions

The interaction between actinides and organic ligands, such as citrate (B86180), is a fundamental area of study with far-reaching implications. Actinides, a series of f-block elements, exhibit complex coordination chemistry, and their behavior is heavily influenced by the molecules they bind with. acs.org Organic ligands, which are carbon-based molecules that can donate electrons to form coordinate bonds with metal ions, are ubiquitous in both natural and engineered systems. acs.org

Citrate, a common organic acid anion, is of particular interest due to its presence in various biological fluids and its use in industrial processes. nih.govresearchgate.net The complexation of actinides with citrate can significantly alter their solubility, mobility, and reactivity. radioprotection.org For instance, the formation of soluble americium citrate complexes can enhance the migration of americium in soils and aqueous environments. radioprotection.org Understanding these interactions is therefore critical for developing effective strategies for nuclear waste management, environmental remediation, and predicting the long-term behavior of actinides. osti.govnd.edu

Research into actinide-organic ligand interactions often involves studying the thermodynamics and kinetics of complex formation. researchgate.net This includes determining stability constants, which quantify the strength of the bond between the actinide and the ligand, and investigating the structure of the resulting complexes. researchgate.netresearchgate.net Techniques such as potentiometry, absorption spectrophotometry, microcalorimetry, and X-ray absorption fine structure (XAFS) are employed to elucidate the nature of these interactions. nih.gov

Interdisciplinary Relevance of Americium Citrate Chemistry

The study of americium citrate (B86180) chemistry extends across multiple scientific disciplines, highlighting its interdisciplinary importance.

Nuclear Chemistry and Radiochemistry: In the context of the nuclear fuel cycle, understanding the behavior of americium citrate is crucial for the development of advanced separation processes. researchgate.net The TALSPEAK (Trivalent Actinide-Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process, for example, utilizes citrate as a complexing agent to selectively separate trivalent actinides like americium from lanthanides. researchgate.net Furthermore, research into the electrochemical properties of americium in the presence of citrate and other ligands aims to develop novel separation methods based on selective oxidation. unlv.edu The formation of this compound complexes is also a key consideration in the management and disposal of high-level nuclear waste, as it can influence the speciation and mobility of americium in repository environments. osti.govnd.edu

Environmental Science: The environmental fate and transport of americium, a long-lived radionuclide, are of significant concern. radioprotection.org Citrate, being a naturally occurring organic ligand found in soils and groundwater, can form soluble complexes with americium, thereby increasing its mobility and potential for contaminating ecosystems. radioprotection.org Studies have shown that the percolation of citrate solutions through contaminated soil can significantly enhance the release of americium. radioprotection.org Therefore, understanding the speciation of americium in the presence of citrate is essential for accurate environmental risk assessment and the design of effective remediation strategies. researchgate.net

Biochemistry and Toxicology: The interaction of americium with biological systems is another critical area of research. nih.gov Citrate is a key intermediate in the Krebs cycle, a fundamental metabolic pathway. nih.gov The formation of this compound complexes in vivo can influence the distribution and retention of americium in the body. nih.govnih.gov While this article does not delve into dosage or adverse effects, the fundamental chemistry of these interactions is a prerequisite for toxicological studies. nih.gov Research has explored the chemical forms of americium in biological simulations, indicating that citrate can play a role in its complexation. researchgate.netnih.gov

Inorganic and Coordination Chemistry: From a fundamental chemical perspective, this compound serves as an important model system for studying the coordination chemistry of trivalent actinides. researchgate.netacademie-sciences.fr The comparison of americium complexes with their lanthanide analogues provides valuable insights into the subtle differences in bonding and structure between these two series of f-block elements. researchgate.netacademie-sciences.fr Structural studies, including X-ray crystallography, have revealed the intricate coordination environments of americium in citrate complexes, often showing high coordination numbers. researchgate.net These investigations contribute to a deeper understanding of the electronic structure and bonding in actinide compounds. researchgate.net

Interactive Data Table: Research Findings on this compound

Research FocusKey FindingsRelevant Techniques
Complex Formation & Speciation Formation of 1:1 and 1:2 americium-citrate complexes identified. researchgate.netacademie-sciences.fr Speciation is pH-dependent, with citrate complexation being significant in the pH range of 3 to 8. researchgate.netPotentiometry, Absorption Spectrophotometry, Capillary Electrophoresis researchgate.netnih.gov
Thermodynamics Complex formation is predominantly entropy-driven. nih.gov Thermodynamic stability constants have been determined. researchgate.netMicrocalorimetry, Potentiometric Titration researchgate.netnih.gov
Structural Analysis Americium is nine-coordinate in some citrate complexes. academie-sciences.fr The coordination involves both carboxylate and hydroxyl groups of the citrate ligand, depending on the pH. researchgate.netX-ray Crystallography, EXAFS, TRLFS, NMR researchgate.netresearchgate.net
Environmental Mobility Citrate significantly enhances the remobilization of americium in soil. radioprotection.orgLixiviation tests, Column percolation experiments radioprotection.org
Separation Chemistry Citrate is used as a buffering and complexing agent in actinide-lanthanide separation processes like TALSPEAK. researchgate.netSolvent Extraction researchgate.net

An in-depth examination of the synthesis and structural properties of this compound complexes reveals the intricate coordination chemistry of this trivalent actinide. Through a variety of sophisticated analytical techniques, researchers have elucidated the methodologies for creating these complexes and have characterized their structural, bonding, and electronic features.

Solution Chemistry and Speciation Dynamics of Americium Citrate Systems

Thermodynamic Characterization of Americium(III)-Citrate Complexation

The formation of americium(III)-citrate complexes is a thermodynamically driven process. The stability and formation constants of these complexes have been determined under a range of conditions, providing insight into the nature of the chemical bonding and the influence of the surrounding medium.

The stability of americium(III)-citrate complexes is quantified by their stability constants (β) and formation constants. These constants are crucial for predicting the speciation of americium in the presence of citrate (B86180). Studies have determined these constants under various conditions of pH, ionic strength, and temperature. For instance, at 25 °C and an ionic strength of 1.0 M NaClO₄, the aqueous complexation of Am(III) with citrate anions has been studied using potentiometry and absorption spectrophotometry. rsc.org

A thermodynamic model has been used to predict the apparent stability constants at different ionic strengths by applying Pitzer ionic interaction parameters. iaea.org Thermodynamic stability constants for Am(Cit) and Am(Cit)₂³⁻ were extrapolated to zero ionic strength, yielding log β₁₀₁⁰ = 9.91 ± 0.10 and log β₁₀₂⁰ = 14.47 ± 0.14, respectively. iaea.org The formation of both 1:1 and 1:2 complexes between Am(III) and citrate has been observed. iaea.org The complexation of Am(III) with citrate has been investigated in various media and at different ionic strengths, leading to the determination of conditional complexation constants. cvut.cz

The following table provides a summary of selected stability constants for americium(III)-citrate complexes determined under different experimental conditions.

Table 1: Stability Constants (log β) for Americium(III)-Citrate Complexes

Complex Ionic Strength (M) Medium Temperature (°C) log β Reference
Am(Cit) 0 (extrapolated) - 25 9.91 ± 0.10 iaea.org
Am(Cit)₂³⁻ 0 (extrapolated) - 25 14.47 ± 0.14 iaea.org
Am(Hcit)²⁻ 1.0 NaClO₄ 25 - nih.gov
NdHL 1.0 NaClO₄ 25 - rsc.orgresearchgate.net
NdL 1.0 NaClO₄ 25 - rsc.orgresearchgate.net
NdHL₂ 1.0 NaClO₄ 25 - rsc.orgresearchgate.net

Note: "L" represents the citrate anion. The data for Neodymium (Nd) is included as it is often used as a non-radioactive analogue for Americium.

The ionic strength of the aqueous medium significantly affects the complexation equilibria of americium(III) citrate. As the concentration of background electrolytes increases, the activity coefficients of the ions change, which in turn alters the stability of the complexes. The Pitzer model is a widely used theoretical framework to describe these effects and to extrapolate stability constants to zero ionic strength. iaea.orgresearchgate.net

Studies have shown that the Pitzer model can successfully describe the ionic strength dependencies of the stability constants of Am(III)-citrate complexes over a range of concentrations in NaClO₄ media. iaea.orgresearchgate.net By fitting experimental data to the Pitzer equations, specific ion interaction parameters (β⁽⁰⁾, β⁽¹⁾, and Cφ) can be obtained, allowing for the prediction of stability constants at ionic strengths where experimental data may not be available. iaea.org This approach is essential for developing robust thermodynamic models applicable to various environmental and industrial scenarios, such as the high-salinity conditions found in nuclear waste repositories. osti.gov

The thermodynamics of americium(III)-citrate complex formation are governed by both enthalpic (ΔH) and entropic (ΔS) contributions. Calorimetric studies, such as microcalorimetry, have been employed to directly measure the heat changes associated with complexation, allowing for the determination of these thermodynamic parameters. rsc.orgresearchgate.net

For the complexation of trivalent actinides and lanthanides with carboxylates like citrate, the entropy term is often the dominant driving force. rsc.orgresearchgate.net The formation of these complexes typically involves the displacement of water molecules from the hydration sphere of the metal ion, a process that leads to a significant increase in entropy. This positive entropy change often outweighs a less favorable or even endothermic enthalpy change. researchgate.net The positive enthalpy and entropy values observed for the formation of some actinide complexes are attributed to the large contribution from the dehydration of the metal ion, which surpasses the exothermic nature of the cation-anion pairing. researchgate.net

Quantitative Speciation Modeling of Americium Citrate in Aqueous Media

Quantitative speciation modeling is a powerful tool for predicting the distribution of different this compound species under specific chemical conditions. These models rely on the thermodynamic data discussed previously to calculate the concentration of each complex as a function of factors like pH and total citrate concentration. researchgate.netresearchgate.net

Several stoichiometric species of americium(III) citrate have been identified in aqueous solutions. The most common are the 1:1 (mono-citrate) and 1:2 (bis-citrate) complexes, denoted as Am(cit) and Am(cit)₂³⁻, respectively. iaea.orgacademie-sciences.fr The formation of these species is highly dependent on the pH and the relative concentrations of americium and citrate.

In addition to these simple binary complexes, protonated and hydrolyzed species can also form. For instance, at lower pH values, protonated complexes such as AmHL may exist. rsc.orgresearchgate.net Conversely, under neutral to alkaline conditions, hydrolyzed species or mixed hydroxo-citrate complexes can become significant. academie-sciences.fr The presence of other cations, such as calcium, can also lead to the formation of ternary complexes, for example, Ca-Am-citrate species. amazonaws.com Speciation diagrams, which plot the percentage of each species as a function of pH, are often used to visualize the distribution of these complexes. researchgate.netresearchgate.net

The citrate molecule possesses a hydroxyl group in the α-position to one of its carboxyl groups, and the coordination of this hydroxyl group to the americium(III) ion is a key aspect of the complexation chemistry. cvut.czresearchgate.net This involvement has been investigated through various spectroscopic and theoretical methods.

Studies comparing the americium-citric acid system with the americium-tricarballylic acid system (which lacks the hydroxyl group) have provided strong evidence for the participation of the hydroxyl group in coordination. cvut.czresearchgate.netresearchgate.net At low pH values (e.g., pH 1), it has been suggested that citric acid coordinates to Am³⁺ in a 1:1 complex involving two deprotonated carboxylic acid groups and the hydroxyl group. researchgate.net The deprotonation and subsequent coordination of this alcohol group are particularly favored under alkaline conditions. amazonaws.com This coordination mode significantly impacts the structure and stability of the resulting this compound complexes. cvut.czresearchgate.net

Comparative Solution Chemistry of Trivalent f-Element Citrate Complexes

The solution chemistry of americium(III) citrate is often understood by comparing it with that of other trivalent f-block elements, namely the lanthanides and other minor actinides like curium, as well as by contrasting it with the behavior of plutonium.

Trivalent lanthanides (Ln(III)) are frequently used as chemical analogs for trivalent actinides like americium(III) and curium(III) due to their similar ionic radii and predominantly ionic bonding characteristics. amazonaws.comresearchgate.netresearchgate.net The complexation behavior of Am(III) with citrate shows strong parallels to that of Ln(III) ions such as neodymium(III) and europium(III), as well as the adjacent actinide, curium(III). amazonaws.comresearchgate.net

Studies have demonstrated that Am(III), Cm(III), and Eu(III) form both 1:1 and 1:2 metal-citrate complexes in aqueous solutions. iaea.org The stability constants for the formation of these complexes are of a similar order of magnitude, reflecting the chemical similarities among these trivalent f-elements. iaea.org For example, time-resolved laser-induced fluorescence spectroscopy (TRLFS) studies have shown that both Cm(III) and Eu(III) form citrate complexes in human urine at slightly acidic pH. acs.orgresearchgate.net This analogous behavior is foundational to many separation strategies and predictive models for actinide behavior in various environments. nih.gov

The coordination of Am(III) and its lanthanide counterparts with citrate is often isostructural. researchgate.net For instance, crystalline complexes of americium and neodymium with citrate have been shown to have the same structural formula, further highlighting their chemical similarity. researchgate.net However, subtle differences in the covalency of the metal-ligand bond can be exploited for separation purposes, as the actinide-ligand bonds tend to have a slightly greater covalent character than lanthanide-ligand bonds. acs.org

Curium(III), being a redox-invariant analog to Am(III), is particularly useful for studying complexation without the interference of redox reactions. amazonaws.com The biokinetics and complexation of curium and americium are often considered to be very similar, with citrate complexation being a suggested form for both radionuclides in biological fluids. researchgate.net

Table 1: Stability Constants (log β) for Trivalent Americium, Curium, and Europium Citrate Complexes

Ion log β (M(Cit)) log β (M(Cit)₂³⁻)
Am³⁺ 9.91 ± 0.10 14.47 ± 0.14
Cm³⁺ 9.53 ± 0.16 14.46 ± 0.16
Eu³⁺ 9.82 ± 0.14 13.31 ± 0.12

Data from Thakur et al. (2012) extrapolated to zero ionic strength. iaea.org

In contrast to the analogous behavior observed with trivalent lanthanides and curium, the solution chemistry of this compound differs significantly from that of plutonium citrate. This difference is primarily due to plutonium's ability to exist in multiple oxidation states (+3, +4, +5, and +6) under environmental conditions, whereas americium is predominantly found in the +3 state. pnnl.gov

Citrate can have a profound effect on the redox chemistry of plutonium. acs.org It has been observed that citrate can enhance the reduction of higher-valent plutonium (Pu(VI) and Pu(V)) to Pu(IV) and can also stabilize Pu(III). amazonaws.comacs.org The Pu(IV)-citrate complex is particularly stable and tends to be the predominant species formed over time, even when starting with other plutonium oxidation states. osti.gov This redox activity is a key distinguishing feature from americium, which remains as Am(III) in the presence of citrate.

The kinetics of plutonium redox reactions are also influenced by citrate. acs.org For example, the reduction rate of Pu(VI) increases with increasing pH in the presence of citrate. acs.orgosti.gov Furthermore, there is evidence for a radiolysis-driven mechanism where the oxidative breakdown of citrate facilitates the reduction of plutonium. acs.org

This complex redox behavior means that plutonium speciation in the presence of citrate is more dynamic and multifaceted than that of americium. While americium forms relatively straightforward trivalent complexes, plutonium speciation involves a competition between complexation and redox transformations, leading to a more complex distribution of species that is highly dependent on factors like pH, Eh, and the presence of other reactants. acs.orgicln.org

Table 2: Comparison of Americium and Plutonium Behavior with Citrate

Feature Americium Plutonium
Predominant Oxidation State +3 pnnl.gov +3, +4, +5, +6 pnnl.gov
Redox Interaction with Citrate Stable as Am(III) Citrate promotes reduction of Pu(VI)/Pu(V) and stabilizes Pu(III)/Pu(IV) amazonaws.comacs.org
Dominant Long-term Complex Am(III)-citrate complexes Pu(IV)-citrate complex is highly stable osti.gov
Influence of pH Affects deprotonation of citrate and Am(III) hydrolysis Affects both complexation and redox kinetics acs.org

Environmental Geochemistry and Transport Phenomena of Americium Citrate

Americium Citrate (B86180) Interactions within Terrestrial Subsurface Environments

The interaction of americium citrate with the solid and solution phases of the soil is a critical determinant of its environmental transport. These interactions are complex and influenced by a variety of geochemical and biological factors.

The mobility of americium in soil is largely controlled by sorption and desorption reactions. Americium in its ionic form tends to sorb strongly to soil components. epa.gov However, the formation of complexes with organic ligands like citrate can modify this behavior.

In general, americium is found to be predominantly associated with the upper layers of soil, bound to organic matter and iron and manganese oxides. nih.gov The strength of this binding is reflected in high distribution coefficients (Kd), which indicate a strong preference for the solid phase over the aqueous phase. iaea.orgepa.gov However, the presence of citrate can lead to the formation of soluble americium-citrate complexes, which can decrease sorption and enhance mobility. iaea.orgacs.org

Studies on various soil types have shown that the sorption of americium is influenced by the soil's organic matter content. In soils with high organic matter, a significant fraction of americium is associated with these organic phases. radioprotection.org The addition of organic amendments to soils can increase the migration of americium to deeper layers, suggesting that soluble organic complexes are forming and moving through the soil profile. radioprotection.org

Conversely, some research indicates that at certain ligand concentrations, the presence of citrate can lead to increased sorption of other radionuclides like neptunium, possibly through the formation of tertiary complexes involving the soil surface, the ligand, and the radionuclide. researchgate.net The specific effect of citrate on americium sorption is dependent on the concentration of citrate, the pH of the soil solution, and the mineralogical and organic composition of the soil. iaea.org

Table 1: Factors Influencing Americium Sorption in Soil

FactorEffect on Americium SorptionReferences
Organic Matter Can increase or decrease sorption depending on whether it is solid-phase or dissolved. High solid-phase organic matter generally increases sorption. nih.govradioprotection.org
Clay Minerals High cation exchange capacity of clays (B1170129) leads to strong sorption of Am(III). epa.gov
Iron/Manganese Oxides Act as strong sorbents for americium. nih.gov
pH Higher pH generally leads to increased sorption due to hydrolysis and formation of less soluble species. epa.gov
Citrate Concentration Low concentrations may have minimal effect, while high concentrations can form soluble complexes, decreasing sorption. iaea.org iaea.org

The rhizosphere, the soil zone immediately surrounding plant roots, is a hotspot of biogeochemical activity that can significantly influence the mobility of americium. iaea.orgradioprotection.orgfrontiersin.org Plant roots release a variety of organic compounds, known as exudates, which include organic acids like citrate. researchgate.netacs.orgeos.org These exudates can alter the chemical environment of the rhizosphere and interact with contaminants like americium. researchgate.netepa.govresearchgate.net

The release of citrate by plant roots can lead to the formation of soluble and mobile americium-citrate complexes, thereby enhancing the transport of americium in the soil. iaea.orgradioprotection.org This process is a key mechanism for the remobilization of americium that was previously bound to soil particles. iaea.orgradioprotection.org Laboratory experiments have demonstrated that percolating solutions containing citrate through columns of americium-contaminated soil can significantly increase the amount of americium leached from the soil. iaea.orgradioprotection.org

The effect of citrate on americium remobilization is concentration-dependent. Low concentrations of citrate, similar to those typically found in the bulk soil, may only mobilize a very small fraction of the bound americium. iaea.orgradioprotection.org However, at higher concentrations, such as those that can occur in the immediate vicinity of plant roots, citrate can lead to a dramatic increase in americium mobilization, with releases being thousands of times greater than in the absence of citrate. iaea.orgradioprotection.org This enhanced mobilization is attributed to the complexation of americium by citrate following the dissolution of the mineral phases that carry the americium. iaea.org

Table 2: Effect of Citrate Concentration on Americium Remobilization

Citrate Concentration (M)Effect on Americium ReleaseReference
10⁻⁴Minimal release iaea.orgradioprotection.org
≥ 10⁻²300 to 10,000 times greater release iaea.org
10⁻²1,000 times greater release radioprotection.org
10⁻² (with glucose)10,000 times greater release radioprotection.org

Biogeochemical Transformations and Fate of this compound

Once in the soil solution, this compound complexes are subject to further transformations that influence their ultimate fate. These transformations include interactions with other organic molecules and modification by microbial activity.

Natural organic matter (NOM) is a complex mixture of organic compounds that is ubiquitous in terrestrial and aquatic environments. pnnl.govacs.org The water-soluble fraction of NOM, often referred to as dissolved organic matter (DOM), can form strong complexes with actinides like americium. acs.orgresearchgate.net The presence of DOM can increase the concentration of americium in solution far above its normal solubility limit by forming stable complexes and colloids. researchgate.net

The interaction between this compound and NOM is complex. It is possible for ternary complexes to form, involving americium, citrate, and functional groups on the NOM molecules. The formation of these complexes can further enhance the mobility of americium. researchgate.net

Cellulose (B213188) is a major component of plant biomass and its degradation products can also interact with americium. While specific studies on the interaction of this compound with cellulose degradation products are limited, the general principles of actinide complexation with organic molecules suggest that these compounds could also play a role in americium speciation and transport.

Microorganisms play a crucial role in the biogeochemical cycling of elements in the environment, and they can significantly influence the fate of this compound. cea.frresearchgate.netiaea.org Microbial activity can affect the stability and mobility of this compound through several mechanisms.

Firstly, microorganisms can degrade citric acid, which is a readily available carbon source for many soil microbes. cea.frnasa.gov The biodegradation of the citrate ligand in an americium-citrate complex would release the americium ion, which could then re-adsorb to soil particles or precipitate. cea.fr However, the biodegradability of metal-citrate complexes depends on the structure of the complex. cea.frnasa.gov Some metal-citrate complexes are readily degraded, while others are recalcitrant. cea.frwikipedia.org The binuclear complex that uranium forms with citric acid, for example, is resistant to biodegradation. nasa.gov

Thirdly, microorganisms can directly interact with americium through biosorption, bioaccumulation, and biomineralization processes. researchgate.netwikipedia.orgresearchgate.net Some bacteria and fungi have been shown to be tolerant to radionuclides and can accumulate them on or within their cells. researchgate.netwikipedia.org

Studies have shown that the presence of americium-241 (B77009) can inhibit the growth of some bacteria and delay the degradation of organic matter. researchgate.net However, several radionuclide-tolerant bacterial strains have been identified that have the potential to be used in the bioremediation of contaminated sites. researchgate.netresearchgate.net

Predictive Modeling of this compound Environmental Transport

Predictive modeling is an essential tool for understanding and forecasting the long-term transport of contaminants like americium in the environment. pnnl.goviaea.orgiaea.org Geochemical and reactive transport models are used to simulate the complex interplay of physical, chemical, and biological processes that govern the fate of this compound in the subsurface. pnnl.govosti.govresearchgate.net

These models incorporate thermodynamic data for the various chemical species of americium, including its complexes with citrate and other ligands, as well as parameters describing sorption, desorption, and transport processes. iaea.orgpnnl.goviaea.org The accuracy of these models is highly dependent on the quality of the input data, which are often derived from laboratory experiments and field observations. pnnl.govresearchgate.net

Models can be used to assess the potential for americium migration under different scenarios, such as changes in groundwater chemistry or the presence of organic complexing agents. pnnl.govpnnl.gov For example, modeling can help to identify the key factors controlling americium solubility and mobility, and to evaluate the effectiveness of different remediation strategies. pnnl.goviaea.org

However, modeling the transport of this compound is challenging due to the complexity of the system. iaea.org It is often difficult to fully capture the interconnectedness of the various processes involved, such as the speciation of americium in solution, which is influenced by microbial activity, and the dynamics of solute transfer. iaea.org The formation of colloids, which can transport americium over long distances, is another factor that needs to be considered in transport models. iaea.orgcdc.gov

Parameterization for Radionuclide Migration Models in Geologic Media

Radionuclide migration models are essential tools for predicting the movement of contaminants like americium from nuclear waste repositories. The accuracy of these models is highly dependent on the precise parameterization of the chemical and physical processes that govern radionuclide transport. The interaction of americium with citrate is a crucial aspect of this, as the formation of stable, mobile aqueous complexes can significantly alter its transport behavior compared to the uncomplexed Am(III) ion. pnnl.govradioprotection.org

The primary parameters derived from the study of this compound are thermodynamic stability constants, which quantify the strength of the complexes formed between Am(III) and citrate anions under various conditions. rsc.orgiaea.org These constants are used in geochemical speciation codes to calculate the distribution of americium among different chemical forms (e.g., free ion, hydrolyzed species, complexes with inorganic ligands, and complexes with organic ligands like citrate) in groundwater. researchgate.netresearchgate.net

Research has identified several key americium-citrate complexes, including Am(Cit), Am(Cit)₂³⁻, and protonated forms like AmH(Cit)⁺. rsc.orgiaea.org The stability of these complexes is a function of pH, ionic strength, and temperature. iaea.orgiaea.org For instance, at a pH range of 3 to 8, americium complexation is often dominated by citrate, which can prevent the radionuclide from precipitating as a hydroxide (B78521) or sorbing onto mineral surfaces. researchgate.net

Experimental techniques such as potentiometry, absorption spectrophotometry, and time-resolved laser-induced fluorescence spectroscopy (TRLFS) are used to determine these stability constants. iaea.orgiaea.orgresearchgate.net The resulting data are compiled into thermodynamic databases used by modeling software. researchgate.netiaea.org

A critical factor in parameterization is understanding the structure of the complexes. Studies comparing americium-citrate with americium-tricarballylate (an analogue without the hydroxyl group) have shown that the hydroxyl group of the citrate molecule participates in coordination with the Am(III) ion, contributing to the stability of the complex. iaea.orgresearchgate.net

The following table presents a selection of experimentally determined stability constants for americium(III)-citrate complexes, which are fundamental inputs for migration models.

Complex Specieslog βIonic Strength (M)Temperature (°C)Reference
Am(Cit)9.91 ± 0.10Extrapolated to 025 iaea.org
Am(Cit)₂³⁻14.47 ± 0.14Extrapolated to 025 iaea.org

These parameters allow models to predict that the presence of citrate can significantly increase the concentration of americium in the aqueous phase, thereby enhancing its potential for migration through geologic media. radioprotection.orgiaea.org The models also incorporate sorption coefficients (Kd), which describe the partitioning of a radionuclide between the solid (rock/soil) and liquid (groundwater) phases. The formation of negatively charged or neutral americium-citrate complexes can drastically reduce the Kd value, as these complexes have a lower affinity for the typically negatively charged surfaces of minerals like clays and oxides compared to the positively charged Am³⁺ ion. nsf.govnih.gov

Long-Term Fate Assessment in Context of Nuclear Waste Disposal Environments

The long-term fate of this compound in a nuclear waste disposal environment is a complex issue central to safety assessments. researchgate.netunt.edu Americium is a significant contributor to the long-term radiotoxicity of spent nuclear fuel, and its containment within the repository is paramount. researchgate.netiaea.org The presence of organic ligands like citrate, arising from the degradation of waste materials or from decontamination fluids, complicates the prediction of americium's behavior over geological timescales. osti.govpnnl.gov

The primary concern is the enhanced mobility of americium due to complexation. Studies have shown that citrate can significantly remobilize americium that is sorbed onto soil and mineral phases. radioprotection.orgiaea.org Column percolation experiments using calcareous soil have demonstrated that while low concentrations of citrate (10⁻⁴ M) have a minimal effect, higher concentrations (10⁻² M) can increase the amount of remobilized americium by a factor of 1000 or more. radioprotection.org This is attributed to the formation of soluble americium-citrate complexes following the dissolution of americium-bearing mineral phases like calcite and iron oxides. radioprotection.orgiaea.org

The interaction with geologic media is a key process. While the uncomplexed Am(III) ion sorbs strongly to minerals such as clays (e.g., bentonite) and aluminum or iron oxides, which are components of both natural geologic barriers and engineered barrier systems, the formation of americium-citrate complexes can inhibit this sorption. pnnl.govnsf.govnih.govpjoes.com The surfaces of these minerals are often negatively charged at the near-neutral pH of many groundwaters, leading to strong electrostatic attraction for the cationic Am³⁺. However, the formation of neutral or anionic americium-citrate complexes reduces or eliminates this attraction, keeping americium in the mobile aqueous phase. pnnl.gov

Another critical factor in the long-term fate is the biodegradation of the citrate ligand itself. Microorganisms present in deep geological environments can degrade organic compounds. academie-sciences.frnih.gov The microbial degradation of citrate would break down the complex, releasing the americium ion. academie-sciences.fr This released americium would then likely revert to its less mobile, cation-sorbing behavior, effectively being re-captured by the mineral phases of the geologic barrier. academie-sciences.frnih.gov Studies have shown that under denitrifying conditions, citrate can be robustly degraded even at the high pH values expected in some cementitious repository environments. nih.gov Therefore, while this compound may pose a risk for enhanced transport in the short term, microbial activity could mitigate this risk over longer timescales.

Colloidal transport is another potential pathway. Americium can adsorb onto naturally occurring inorganic or organic colloids (small particles suspended in groundwater), which can then be transported through fractures in the rock. pnnl.goviaea.orgiaea.org The formation of americium-citrate complexes could influence this process, potentially stabilizing americium-bearing colloids or, conversely, keeping americium in a truly dissolved state, preventing its association with larger, transport-limiting colloids. iaea.org

Complexation: Increases solubility and mobility. radioprotection.org

Sorption: Reduced by complexation, leading to higher aqueous concentrations. pnnl.govnsf.gov

Biodegradation: Destroys the mobile complex, leading to immobilization of americium. academie-sciences.frnih.gov

Interaction with mineral phases: The dissolution of carrier phases like carbonates can release americium, which can then be complexed by citrate. radioprotection.orgiaea.org

These interconnected processes highlight the necessity of using comprehensive geochemical models, parameterized with accurate thermodynamic and kinetic data, to reliably predict the long-term environmental impact of americium in the presence of citrate. pnnl.govunt.edu

Advanced Separation Chemistry and Nuclear Fuel Cycle Applications Involving Americium Citrate

Utilization of Citrate (B86180) in Aqueous-Phase Separation Processes for Actinides

Citrate, as a multidentate carboxylic acid, is an effective complexing agent for metal ions, including trivalent actinides like americium. This property is leveraged in various aqueous-phase separation techniques within the nuclear fuel cycle.

Ion Exchange Chromatographic Elution with Ammonium (B1175870) Citrate Systems

Ion exchange chromatography was one of the earliest and most effective methods developed for the separation of actinide elements. In these systems, ammonium citrate solutions are used as the eluent to selectively remove actinides adsorbed onto a cation exchange resin. The citrate ions form complexes with the trivalent actinide ions in the aqueous mobile phase, influencing their affinity for the stationary resin and allowing for their separation from other elements. periodic-table.io

Early work in actinide separation, dating back to the Manhattan Project, demonstrated that complexing agents like ammonium citrate could be used to elute and separate fission products. wikipedia.org The first successful separations of americium from curium were achieved through selective elution with an ammonium citrate solution from a strong acid cation exchanger. fishersci.ca The process involves passing the ammonium citrate eluent through a column packed with a cation-exchange resin (such as Dowex 50) where the mixture of actinides is loaded. periodic-table.iowikipedia.org The stability of the actinide-citrate complexes varies, which allows for a differential migration down the column, leading to their separation. periodic-table.io These methods proved foundational for identifying and isolating new transplutonium elements. wikipedia.org While other eluents like alpha-hydroxyisobutyrate have been found to be more effective for certain separations, the ammonium citrate system established the principle of using complexing agents for the chromatographic separation of actinides. fishersci.no

Design and Optimization of Citrate-Buffered Aqueous Phases in Solvent Extraction (e.g., TALSPEAK, AmSel, EXAm Processes)

In solvent extraction processes for actinide partitioning, citrate is crucial for buffering the aqueous phase and for its complexing properties. Maintaining a stable pH is critical for the efficiency and selectivity of the separation.

TALSPEAK Process: The Trivalent Actinide Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Complexes (TALSPEAK) process is a well-established method for separating trivalent actinides from lanthanides. fishersci.ca This separation is notoriously difficult due to their similar ionic radii and chemical behavior. The TALSPEAK process relies on the preferential complexation of actinides in the aqueous phase, while lanthanides are more strongly extracted into an organic phase. wikipedia.org A key component of the aqueous phase is a citrate buffer, often used in conjunction with a polyaminocarboxylic acid like Diethylenetriaminepentaacetic acid (DTPA). wikipedia.orgfishersci.com The citrate maintains the pH in an optimal range (typically 2.5 to 4.5), which is essential for the selective complexation of americium by DTPA, thus retaining it in the aqueous solution while the lanthanides are extracted by an organophosphorus extractant (like HDEHP) in the organic phase. fishersci.comnih.govwikipedia.org The "Advanced TALSPEAK" concept further optimized this system, using N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) in a citrate-buffered aqueous phase to improve performance. fishersci.cadsmz.de

AmSel Process: The Americium Selective (AmSel) process is designed for the selective separation of americium from curium and lanthanides. fishersci.befishersci.fi It uses the diglycolamide extractant N,N,N',N'-tetraoctyldiglycolamide (TODGA) to co-extract Am(III), Cm(III), and lanthanides. The selective stripping of americium is then achieved using a hydrophilic N-donor ligand, SO3-Ph-BTBP. fishersci.fifishersci.no While the primary stripping solution in the core AmSel process is not citrate-based, related studies and process tests have utilized citric acid-based solutions for stripping lanthanides, noting that the stronger complexation of heavier lanthanides with citrate enhances their stripping efficiency. fishersci.be

EXAm Process: The EXtraction of Americium (EXAm) process was developed to separate americium directly from PUREX raffinate in a single cycle. americanelements.commpg.de In this process, a mixture of a malonamide (B141969) (DMDOHEMA) and an acidic extractant (HDEHP) is used to co-extract americium and some lanthanides. mpg.de The subsequent selective stripping of americium from the loaded organic phase is performed using an aqueous solution containing a polyaminocarboxylic acid (like HEDTA or DTPA) buffered at a low acidity. mpg.dewikidata.org Citric acid has been a key component used for this buffering, often in combination with HEDTA. sigmaaldrich.com Later optimizations explored replacing the citric acid buffer with malonic acid to simplify downstream waste treatment, demonstrating the active research and design considerations involving citrate in these advanced processes. mpg.desigmaaldrich.com A hot test of the EXAm process demonstrated over 99% recovery for americium. fishersci.be

Table 1: Key Solvent Extraction Processes Utilizing Citrate Buffering

Process Name Role of Citrate Key Components Separation Goal Reference(s)

| TALSPEAK | Aqueous phase buffer and complexant | Organic: HDEHP Aqueous: DTPA, Citrate Buffer | Group separation of trivalent actinides from lanthanides | fishersci.cawikipedia.org | | Advanced TALSPEAK | Aqueous phase buffer | Organic: HEH[EHP] Aqueous: HEDTA, Citrate Buffer | Improve kinetics and performance of TALSPEAK | fishersci.cadsmz.de | | EXAm | Aqueous stripping phase buffer | Organic: DMDOHEMA, HDEHP Aqueous Stripping: DTPA or HEDTA, Citrate or Malonate Buffer | Selective separation of Americium from Cm and lanthanides in PUREX raffinate | mpg.dewikidata.orgsigmaaldrich.com |

Strategic Role of Americium Citrate Chemistry in Nuclear Waste Management

The chemistry of this compound is integral to modern nuclear waste management strategies, particularly those involving the reduction of long-term hazards associated with spent nuclear fuel.

Implications for Partitioning and Transmutation Technologies

Partitioning and Transmutation (P&T) is a waste management strategy aimed at reducing the long-term radiotoxicity and heat load of high-level nuclear waste. wikipedia.orgnih.gov This is achieved by separating long-lived radionuclides, such as americium and curium, from the waste and then converting them into shorter-lived or stable isotopes by irradiating them in a nuclear reactor or an accelerator-driven system. elementschina.comnih.gov

The separation processes that enable P&T, such as TALSPEAK and EXAm, rely on precise chemical control, where citrate plays a crucial role. wikipedia.org By facilitating the selective separation of americium, these processes generate a purified americium stream that is suitable for fabricating transmutation targets. wikidata.orgnucleos.com The removal of americium is particularly important as it and its decay products are significant contributors to the long-term heat and radiological hazard of a geological repository. elementschina.comnih.gov Therefore, the effective use of citrate chemistry in these separation flowsheets has direct and significant implications for the feasibility and efficiency of P&T strategies, potentially leading to more sustainable nuclear fuel cycles. wikipedia.orgfishersci.no

Enhancement of Actinide Separation Efficiency from Reprocessing Raffinates

Reprocessing raffinates, such as the high-level liquid waste from the PUREX process, are highly acidic and contain a complex mixture of fission products and minor actinides. wikidata.orgnucleos.com Recovering valuable or highly radioactive elements like americium from this stream is a major challenge in separation chemistry.

Cutting Edge Analytical and Computational Approaches for Americium Citrate Research

Methodological Advances in Solution-Phase Characterization Techniques

Modern analytical techniques have been instrumental in characterizing the intricate equilibria and structures of americium citrate (B86180) complexes in aqueous environments. These methods allow for precise measurements of complex formation and the identification of different species present under varying conditions.

High-Resolution Potentiometric and Spectrophotometric Titrations

High-resolution potentiometric and spectrophotometric titrations are powerful tools for determining the stoichiometry and stability constants of americium citrate complexes. In potentiometric titrations, the change in the potential of an electrode is measured as a titrant is added, allowing for the determination of formation constants for various metal-ligand species. Spectrophotometric titrations monitor changes in the absorbance of light at specific wavelengths as the concentration of the complex changes, providing complementary information on complexation.

Studies have utilized these techniques to identify the formation of various Nd(III)-citrate complexes, which serves as a non-radioactive analogue for Am(III). researchgate.net The identified species include NdHL, NdL, NdHL2, and NdL2, and their stability constants were calculated from the titration data. researchgate.net The use of a jacketed quartz cuvette with a circulating water bath ensures precise temperature control during these titrations, which is crucial for obtaining accurate thermodynamic data. researchgate.net

Electrophoretic Techniques (e.g., Capillary Electrophoresis, Paper Electrophoresis)

Electrophoretic techniques separate charged molecules based on their migration in an electric field. nih.gov These methods are particularly useful for separating and identifying different this compound complex species present in a solution.

Capillary Electrophoresis (CE): This high-resolution technique employs a narrow-bore capillary to perform separations with high efficiency and requires only small sample volumes. sciex.com CE has been used in conjunction with other methods like Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) and Nuclear Magnetic Resonance (NMR) to characterize americium-citrate complexes at different pH levels. researchgate.netiaea.orgcvut.cz These studies have helped in understanding the role of the hydroxyl group of citric acid in the coordination of americium. researchgate.netiaea.orgcvut.cz For instance, at pH 1, the deprotonated hydroxo group coordinates to Am(III) along with two carboxylate functions, while at pH 3, the three carboxylate groups coordinate the metal cation. researchgate.net

Paper Electrophoresis: This technique uses a strip of filter paper as the support medium for separation. It has been historically used to study the formation of complex combinations of americium and curium in citric acid media. osti.gov While less common now, it laid the groundwork for understanding the electrophoretic behavior of these complexes. osti.govscispace.com

Theoretical and Computational Chemistry for Mechanistic Insights

Theoretical and computational methods provide a molecular-level understanding of the structures, bonding, and dynamics of this compound complexes that can be difficult to obtain through experimental techniques alone.

Quantum Chemical Calculations (e.g., DFT, Localized Molecular Orbital Analysis) for Bonding and Structure

Quantum chemical calculations are essential for investigating the electronic structure and bonding in this compound complexes.

Density Functional Theory (DFT): DFT is a widely used computational method for predicting the properties of molecules. mdpi.com It has been employed to study the interaction of americium with citric acid, providing insights into the coordination environment. researchgate.net For instance, DFT calculations, combined with spectroscopic data, have helped to elucidate the coordination mode of similar lactate (B86563) complexes, revealing a chelating coordination with a monodentate binding carboxylate group and a deprotonated hydroxyl group. researchgate.net DFT studies also contribute to understanding the electronic structure of actinide complexes in general. mdpi.com

Localized Molecular Orbital (LMO) Analysis: While canonical molecular orbitals are often delocalized, LMO analysis transforms them into localized orbitals that align with chemical bonding concepts. faccts.de The quantum theory of atoms in molecules (QTAIM) and natural localized molecular orbital approaches have been used to probe Am³⁺-ligand bonds. researchgate.net These analyses indicate that the bonds are predominantly ionic, with the 5f shell of the Am³⁺ ion not contributing significantly to covalent bonding. researchgate.net

Molecular Dynamics Simulations for Aqueous Coordination and Hydration Shells

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the coordination and hydration of ions in solution. nih.gov

MD simulations have been used to study the hydration of cations, revealing details about the structure of their hydration shells. us.esnih.gov For this compound, MD simulations can help to understand the arrangement of water molecules around the complex and the influence of the citrate ligand on the hydration sphere. While specific MD studies on this compound are not detailed in the provided context, the application of these simulations to similar systems, like Am(III) complexation in ionic liquids and the hydration of other ions, demonstrates their potential. us.esosti.gov These simulations can reveal the coordination numbers and geometries of the complexes in aqueous solution, complementing experimental findings.

Interactive Data Table: Investigated Americium-Citrate Species and pH-Dependent Coordination

pHCoordinated Groups from CitrateDescriptionTechniques Used
1Deprotonated hydroxo group, two carboxylate functionsThe hydroxo group is deprotonated and coordinates to Am(III).Capillary Electrophoresis, TRLFS, NMR researchgate.net
3Three carboxylate functionsThe hydroxo group is protonated and not coordinated.Capillary Electrophoresis, TRLFS, NMR researchgate.net

Emerging Research Frontiers and Future Directions in Americium Citrate Studies

Investigation of Ternary and Polynuclear Americium-Citrate Complexes with Environmental and Process-Relevant Cations (e.g., Ca(II))

The chemical environment in nuclear waste repositories and contaminated sites is complex, containing a variety of cations that can interact with americium-citrate complexes. Understanding these interactions is crucial for predicting americium's mobility. Future research is increasingly focused on ternary systems, where a cation like calcium (Ca(II)) is introduced to the americium-citrate system.

The formation of ternary and polynuclear complexes can significantly alter the solubility and sorption behavior of americium. For instance, studies on analogous systems, such as uranyl(VI)-citrate, have shown that the presence of other cations can lead to the formation of intricate "sandwich" complexes or macrocycles. hzdr.de Research into the americium-citrate system is exploring whether similar structures can form. The coordination of cations like Ca(II) could bridge multiple americium-citrate units, leading to the formation of polynuclear species with distinct environmental transport characteristics compared to simpler binary complexes.

Key research objectives in this area include:

Identification of New Species: Determining the stoichiometry and structure of ternary complexes involving americium, citrate (B86180), and environmentally relevant cations.

Thermodynamic Stability: Quantifying the formation constants of these complex species to incorporate into geochemical models.

Competitive Interactions: Investigating the competition between different cations for coordination with americium-citrate complexes.

Studies on neodymium, a chemical analog for americium, have successfully synthesized and characterized various citrate complexes, providing a basis for investigating more complex americium systems.

Exploration of Americium Citrate Behavior Under Extreme Conditions (e.g., High Temperature, Pressure, Radiolytic Environments)

Deep geological repositories for nuclear waste will expose this compound to extreme conditions over long timescales. Understanding its behavior in these environments is critical for assessing the long-term safety of such facilities.

High Temperature and Pressure: The structural behavior of americium metal has been studied under high pressure (up to 100 GPa), revealing several phase transitions. nih.govaps.orgdesy.de While these studies focus on the elemental form, they provide fundamental insights into how pressure affects the 5f electrons of americium, which in turn governs its chemical bonding. nih.govaps.orgdesy.de Future research aims to extend such investigations to americium-citrate complexes. High pressures and temperatures can alter coordination numbers, bond lengths, and the stability of the complexes, potentially leading to the dissociation of the citrate ligand or the formation of new, more stable phases.

ConditionObserved Effect on Americium (Metal)Implication for this compound
High Pressure Phase transitions (dhcp → fcc → Am III → Am IV) desy.dePotential changes in coordination, stability, and structure of the complex.
High Temperature Phase transitions (α-Am → β-Am → bcc) wikipedia.orgIncreased reaction kinetics, potential for ligand degradation or complex dissociation.
Radiolysis Generation of reactive species (e.g., H₂O₂, HNO₂) researchgate.netAlteration of Am oxidation state, degradation of the citrate ligand, formation of secondary products.

Radiolytic Environments: The intense radiation field generated by americium's own alpha decay creates a highly reactive environment. This process, known as radiolysis, can break down water and other molecules, including the citrate ligand itself. researchgate.net Studies on the alpha radiolysis of solutions containing americium have shown that it can lead to complex redox chemistry. researchgate.net The degradation of citrate can reduce its effectiveness as a chelating agent, potentially leading to the precipitation of americium hydroxides. Conversely, radiolytically generated species could also alter the oxidation state of americium, further complicating its chemistry. Research in this area seeks to quantify the degradation rates of this compound and identify the resulting byproducts to better predict its long-term stability. researchgate.netosti.gov

Development of Integrated Multi-Technique Experimental Frameworks for Comprehensive Speciation and Structural Analysis

No single analytical technique can fully elucidate the complex solution chemistry of this compound. An emerging trend is the use of integrated, multi-technique frameworks that combine the strengths of various methods to provide a comprehensive picture of speciation and structure.

This approach involves a synergistic combination of thermodynamic and spectroscopic techniques. For example, potentiometry and solvent extraction can be used to determine the stoichiometry and stability constants of different complex species present in solution. Spectroscopic methods are then employed to probe the local coordination environment and structure of these specific complexes.

An example of a powerful multi-technique framework, successfully applied to analogous actinide-ligand systems, includes:

Nuclear Magnetic Resonance (NMR): Provides information on the connectivity and dynamics of complexes. hzdr.de

UV-Vis Spectroscopy: Characterizes the electronic transitions of the americium ion, which are sensitive to its chemical environment. hzdr.de

Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) Spectroscopy: Probes the vibrational modes of the citrate ligand upon coordination. hzdr.de

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: Yields precise information on the bond distances and coordination numbers around the central americium ion. hzdr.de

By integrating data from these diverse techniques, researchers can build highly detailed and robust models of americium-citrate interactions in solution.

Advancements in Predictive Modeling Coupled with Experimental Validation for Complex Environmental Systems

Predictive modeling is an essential tool for forecasting the long-term behavior of americium in the environment. However, the accuracy of these models is fundamentally dependent on the quality of the underlying thermodynamic and kinetic data. A key future direction is the tighter integration of advanced computational modeling with rigorous experimental validation.

Modern predictive models aim to simulate the transport of americium through geological media, accounting for advection, dispersion, and complex chemical reactions. The development of these models requires a thorough understanding of potential uncertainties at every stage, from data collection to mathematical formulation. govinfo.gov

The process involves a continuous feedback loop:

Model Development: Theoretical models, such as density functional theory (DFT), are used to predict the structures and thermodynamic properties of potential americium-citrate species. hzdr.de

Experimental Validation: Laboratory experiments are designed to measure these properties under controlled conditions, using the multi-technique frameworks described previously.

Model Refinement: The experimental data is used to refine and validate the parameters within the predictive models.

System-Level Prediction: The validated models are then used to simulate americium behavior in more complex, real-world environmental systems.

This coupled approach ensures that long-term predictions are grounded in a solid experimental and theoretical foundation, increasing confidence in the safety assessments of nuclear waste disposal.

Q & A

Q. How is americium citrate synthesized and characterized in laboratory settings?

this compound synthesis typically involves reacting americium ions (e.g., Am³⁺) with citrate ligands under controlled pH and temperature. Characterization methods include spectrophotometry (e.g., UV-Vis absorption spectra of Am-citrate complexes), X-ray diffraction for crystallographic analysis, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification. Experimental protocols must adhere to rigorous safety standards due to americium’s radioactivity, with synthesis conducted in shielded gloveboxes .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Alpha spectrometry and gamma spectroscopy are primary techniques for detecting americium isotopes in tissues or fluids. Liquid scintillation counting is used for low-level activity measurements. For speciation analysis, solvent extraction coupled with ICP-MS can differentiate this compound complexes from free ions. Quality control requires calibration against certified reference materials and validation via spike-recovery experiments .

Q. What are the key toxicological parameters of this compound in mammalian models?

Studies in rats show that intravenous administration of this compound results in significant deposition in bone (40–60%) and liver (20–30%), with excretion rates <5% via urine and feces over 30 days. Acute toxicity (LD₅₀) ranges from 0.1–1.0 mg/kg, depending on citrate complex stability. Histopathological effects include bone marrow suppression and osteosarcoma development, as documented in longitudinal studies .

Advanced Research Questions

Q. How does citrate influence the biogeochemical mobility of americium in environmental systems?

Citrate enhances americium mobility by forming soluble complexes (e.g., [Am(C₆H₅O₇)]⁻), reducing adsorption to mineral surfaces. Experimental data show that at pH 5–7, citrate concentrations >1 mM increase americium solubility by 10–100×. However, competing ligands (e.g., humic acids) or redox-active species (e.g., Fe³⁺) can alter complex stability, necessitating geochemical modeling (e.g., PHREEQC) to predict speciation under varied conditions .

Q. How to design experiments to study the complexation behavior of americium with citrate under varying pH?

Use batch sorption experiments with americium-spiked solutions buffered at pH 2–10. Vary citrate concentrations (0.1–10 mM) and measure distribution coefficients (Kd) to assess adsorption-desorption kinetics. Spectroscopic techniques (e.g., EXAFS) can identify coordination structures. Advanced methods like solvent extraction with bis(2-ethylhexyl)phosphoric acid (HDEHP) in toluene quantify complex stability constants (log β) .

Q. How to reconcile contradictions in data on this compound’s solubility across studies?

Discrepancies often arise from differences in ionic strength, competing ligands, or analytical detection limits. For example, citrate-mediated solubility is pH-dependent: below pH 3, americium hydrolyzes to insoluble hydroxides, overriding citrate effects. Meta-analyses should normalize data to standard conditions (I = 0.1 M NaClO₄, 25°C) and validate methods via interlaboratory comparisons .

Q. What methodologies are used to model the interaction between this compound and colloids in aqueous systems?

Dynamic light scattering (DLS) and ultrafiltration (<10 kDa) characterize colloid size and americium association. Synchrotron-based techniques (e.g., XANES) determine oxidation states and binding mechanisms. Computational models (e.g., surface complexation models) integrate experimental Kd values to predict partitioning between colloidal and dissolved phases .

Methodological Considerations

  • Reproducibility : Document experimental parameters (pH, ionic strength, citrate:Am ratio) meticulously to enable replication .
  • Safety Protocols : Use alpha-particle detectors, remote handling tools, and radiochemical waste management systems compliant with IAEA guidelines .
  • Data Validation : Cross-validate results using multiple analytical techniques (e.g., ICP-MS + alpha spectrometry) to minimize measurement uncertainties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.